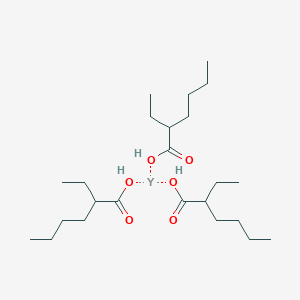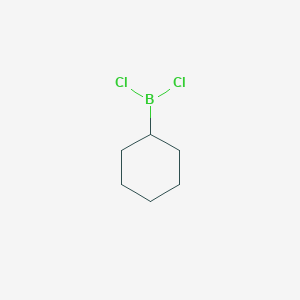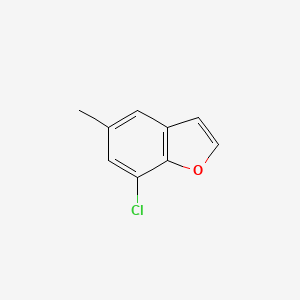
3',5'-Diamino-3',5'-dideoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3’,5’-Diamino-3’,5’-dideoxyadenosine typically involves the modification of adenosine. The synthetic route includes the selective replacement of the hydroxyl groups at the 3’ and 5’ positions with amino groups. This can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3’,5’-Diamino-3’,5’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of secondary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3’,5’-Diamino-3’,5’-dideoxyadenosine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various nucleotides and nucleoside analogues.
Biology: This compound is used in studies involving nucleic acid interactions and enzyme mechanisms.
Industry: It can be used in the production of modified nucleotides for biotechnological applications.
Wirkmechanismus
The mechanism of action of 3’,5’-Diamino-3’,5’-dideoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. The replacement of the hydroxyl groups with amino groups prevents the formation of phosphodiester linkages, thereby inhibiting the elongation of nucleic acid chains . This property makes it a valuable tool in antiviral research and other applications where chain termination is desired .
Vergleich Mit ähnlichen Verbindungen
3’,5’-Diamino-3’,5’-dideoxyadenosine can be compared with other similar compounds, such as:
2’,3’-Dideoxyadenosine: This compound also lacks hydroxyl groups at specific positions, leading to chain termination in nucleic acid synthesis.
3’,5’-Diamino-3’,5’-dideoxyinosine: Similar to 3’,5’-Diamino-3’,5’-dideoxyadenosine, this compound has amino groups replacing hydroxyl groups, but it differs in the base structure.
The uniqueness of 3’,5’-Diamino-3’,5’-dideoxyadenosine lies in its specific structural modifications, which confer distinct properties and applications compared to other nucleoside analogues .
Eigenschaften
IUPAC Name |
4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,11-12H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHJZHJYUXSQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)N)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

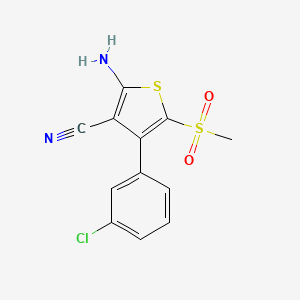

![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
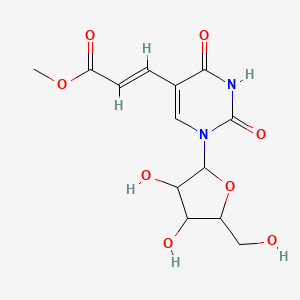
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)
